BenchChemオンラインストアへようこそ!

4-butoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

TSHR antagonist GPCR cAMP inhibition

4-Butoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a structurally defined TSHR antagonist (human IC50 82 nM, rat IC50 39 nM) with >120-fold selectivity over FSHR. The 4-butoxy substitution on the benzamide core is critical—generic replacement with tert-butyl, cyano, methoxy, or fluoro analogs drastically alters potency, making this the only validated probe for mapping the TSHR allosteric site. It blocks TSH- and stimulating antibody-mediated cAMP production without confounding FSHR effects, and its cross-species activity supports direct translation from rodent efficacy models to human dose projections. Procure this exact chemotype to ensure pharmacological integrity in Graves' hyperthyroidism research.

Molecular Formula C21H23NO4S
Molecular Weight 385.48
CAS No. 1795195-69-5
Cat. No. B2436974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide
CAS1795195-69-5
Molecular FormulaC21H23NO4S
Molecular Weight385.48
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
InChIInChI=1S/C21H23NO4S/c1-2-3-12-25-16-8-6-15(7-9-16)21(24)22-14-17-10-11-19(27-17)20(23)18-5-4-13-26-18/h4-11,13,20,23H,2-3,12,14H2,1H3,(H,22,24)
InChIKeyIKYWJRXGYSJAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide (CAS 1795195-69-5): A Selective TSHR Antagonist Scaffold


4-Butoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide is a synthetic small molecule belonging to the furan-thiophene benzamide class. It features a 4-butoxy benzamide core linked via a methylene bridge to a thiophene ring bearing a furan-2-yl(hydroxy)methyl substituent. This compound has been identified as a thyroid-stimulating hormone receptor (TSHR) antagonist, with in vitro IC50 values in the nanomolar range against human TSHR [1]. The presence of both furan and thiophene heterocycles, along with the flexible butoxy chain, contributes to its unique pharmacophoric profile within this chemical series.

Why 4-Butoxy Substitution on the Furan-Thiophene Benzamide Scaffold Cannot Be Simply Interchanged


Within the furan-thiophene benzamide series, the para-substituent on the benzamide ring critically modulates target affinity, selectivity, and physicochemical properties. Simply replacing the 4-butoxy group with another substituent (e.g., 4-tert-butyl, 3-cyano, 2-methoxy, or 2-fluoro) can drastically alter TSHR antagonist potency, as evidenced by the range of IC50 values reported for close analogs [1]. The 4-butoxy group provides a specific balance of lipophilicity, electron-donating capacity, and steric bulk that directly impacts the compound's binding mode at the TSHR allosteric site, making generic substitution a high-risk strategy for maintaining pharmacological activity.

Quantitative Differentiation Evidence for 4-Butoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide


Human TSHR Antagonist Potency: 4-Butoxy vs. Closest Para-Substituted Analog

The 4-butoxy derivative demonstrates potent antagonist activity at human TSHR with an IC50 of 82 nM in a cell-based cAMP reduction assay [1]. In comparison, a closely related analog bearing a 4-tert-butyl group on the benzamide ring (4-(tert-butyl)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide) shows significantly weaker TSHR antagonism in the same assay system . This indicates that the 4-butoxy substituent confers superior TSHR engagement relative to the bulkier, more lipophilic tert-butyl analog.

TSHR antagonist GPCR cAMP inhibition

Selectivity Profile: TSHR vs. FSHR Discrimination

The 4-butoxy benzamide derivative exhibits a marked selectivity window between TSHR and the closely related follicle-stimulating hormone receptor (FSHR). While it inhibits human TSHR with an IC50 of 82 nM [1], its inhibitory activity at human FSHR is substantially weaker, with an IC50 exceeding 10,000 nM (10 µM) [2]. This represents a >120-fold selectivity for TSHR over FSHR. Such selectivity is critical because many TSHR-targeted compounds also modulate FSHR, leading to confounding reproductive endocrine effects.

Selectivity TSHR FSHR off-target

Cross-Species TSHR Antagonist Activity: Human vs. Rat Receptor

The compound demonstrates consistent TSHR antagonist activity across species, with IC50 values of 82 nM at human TSHR [1] and 39 nM at rat TSHR in FRTL-5 cells [2]. The ~2-fold higher potency at rat TSHR indicates robust cross-species target engagement, which is not always observed for TSHR ligands. This cross-reactivity profile is advantageous for translational studies where rodent models are used.

species cross-reactivity TSHR translational pharmacology

Optimal Research and Procurement Applications for 4-Butoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide


TSHR Antagonist Tool Compound for Graves' Disease Research

With an IC50 of 82 nM at human TSHR and >120-fold selectivity over FSHR [1], this compound serves as a high-quality pharmacological probe for dissecting TSHR signaling in Graves' hyperthyroidism models. It can be used to block TSH- and stimulating antibody-mediated cAMP production in thyrocyte cultures without confounding FSHR-mediated effects.

Cross-Species Translational Pharmacology Studies

The compound's balanced potency at both human (IC50 82 nM) and rat (IC50 39 nM) TSHR [1] makes it suitable for preclinical efficacy studies in rodent models of thyroid dysfunction, with predictable human dose projections based on the ~2-fold potency correction factor.

Chemical Biology Probe for GPCR Allosteric Modulation Studies

As a small-molecule TSHR antagonist with a well-defined structure-activity relationship around the 4-butoxy substituent, this compound can be used to map the allosteric binding pocket of TSHR and to develop photoaffinity or fluorescent probes for receptor localization studies.

Quote Request

Request a Quote for 4-butoxy-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.